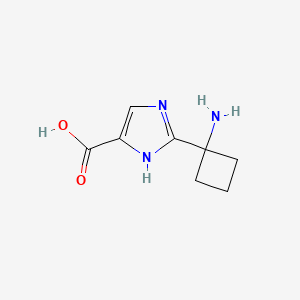

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNOGOBDFVJJDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=C(N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110909-14-2 | |

| Record name | 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid typically follows a multi-step route involving:

- Formation of the imidazole-4-carboxylic acid scaffold or its ester precursor.

- Introduction of the 1-aminocyclobutyl substituent at the 2-position via nucleophilic substitution or cycloaddition.

- Final hydrolysis or functional group transformation to yield the free carboxylic acid.

This approach leverages established imidazole chemistry and cyclobutyl amine synthesis techniques.

Preparation of the Imidazole-4-carboxylic Acid Core

The imidazole-4-carboxylic acid core is commonly prepared by hydrolysis of ethyl imidazole-4-carboxylate esters under basic conditions. A representative method is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Ethyl imidazole-4-carboxylate + KOH (aqueous) at 30°C | Saponification of ester to carboxylate salt | High yield (~92.5%) reported |

| 2 | Acidification with H2SO4 to pH ~1 | Precipitation of free 1H-imidazole-4-carboxylic acid | Purification by recrystallization |

This method is efficient and scalable, providing a reliable source of the imidazole acid intermediate for further derivatization.

Hydrolysis and Final Functional Group Adjustments

Once the 2-(1-aminocyclobutyl) imidazole ester is obtained, hydrolysis under basic or acidic conditions yields the free carboxylic acid:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Aqueous KOH or NaOH, mild heating | Saponification of ester to carboxylate salt | High conversion |

| 2 | Acidification (e.g., HCl or H2SO4) to pH 1-2 | Precipitation of free acid | Purification by recrystallization |

This step is critical to obtain the target acid in high purity and yield.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The hydrolysis of ethyl imidazole-4-carboxylate esters proceeds efficiently at mild temperatures with potassium hydroxide, yielding the acid in high purity after acidification and recrystallization.

- Nucleophilic substitution at the 2-position requires careful control of temperature and solvent polarity to minimize side reactions and maximize substitution efficiency.

- Cycloaddition routes, while more complex, offer a convergent synthesis that can install the cyclobutyl amine substituent and imidazole ring simultaneously, potentially improving overall synthetic efficiency.

- Purification typically involves recrystallization from suitable solvents to ensure removal of unreacted starting materials and byproducts.

- Analytical methods such as NMR, HPLC, and mass spectrometry are essential to confirm substitution patterns and purity.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification under acidic or basic conditions. For example:

-

Esterification : Reacting with methanol in the presence of H₂SO₄ yields methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate.

-

Hydrolysis : The reverse reaction (ester → carboxylic acid) occurs via alkaline hydrolysis (e.g., NaOH/EtOH) or enzymatic methods .

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or carbohydrazides, critical for pharmacological applications:

-

Amidation : With ethylenediamine in DMF, it forms water-soluble amide derivatives.

-

Carbohydrazide Synthesis : Reacting with hydrazine hydrate produces 1H-imidazole-4-carbohydrazides, which show enhanced binding to biological targets like HIV-1 integrase .

| Reagent | Conditions | Product Type | Application | Source |

|---|---|---|---|---|

| Ethylenediamine | DMF, 80°C, 12h | Amide derivatives | Solubility enhancement | |

| Hydrazine Hydrate | EtOH, reflux, 6h | Carbohydrazides | HIV-1 integrase inhibition |

Cyclobutylamine Functionalization

The primary amine on the cyclobutane ring participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine linkages.

| Reaction | Reagent | Key Feature | Outcome | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | Stable N-acetyl product | Improved metabolic stability | |

| Schiff Base Synthesis | Benzaldehyde, EtOH, Δ | Imine formation | Coordination chemistry applications |

Decarboxylation and Cyclization

Under controlled pyrolysis (200–220°C), the compound undergoes decarboxylation to form 2-(1-aminocyclobutyl)-1H-imidazole, though competing side reactions may occur . Alkali metal carbonates (e.g., K₂CO₃) suppress dicarboxylic acid byproducts .

| Conditions | Temperature | Catalyst | Major Product | Purity | Source |

|---|---|---|---|---|---|

| Pyrolysis | 220°C, N₂ | None | 2-(1-Aminocyclobutyl)imidazole | 60% | |

| K₂CO₃-assisted heating | 200°C, 2h | K₂CO₃ | Monocarboxylic acid retention | 85% |

Salt Formation and pH-Dependent Behavior

The compound forms stable dihydrochloride salts under HCl gas exposure, enhancing aqueous solubility. pH adjustments (4–9) reversibly protonate/deprotonate the imidazole ring, altering electronic properties.

| Salt Type | Preparation Method | Solubility (H₂O) | Stability | Source |

|---|---|---|---|---|

| Dihydrochloride | HCl gas in Et₂O | 25 mg/mL | >24 months |

Metal Coordination and Chelation

The imidazole nitrogen and carboxylate oxygen act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming octahedral complexes. This property is exploited in catalysis and metallodrug design.

| Metal Ion | Coordination Geometry | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Octahedral | 8.2 ± 0.3 | Anticancer agents |

Nucleophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | C5 bromination | 5-Bromo-imidazole-4-carboxylic acid | 40% |

Scientific Research Applications

Medicinal Chemistry

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests possible interactions with various biological targets.

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has suggested that derivatives of imidazole compounds can inhibit cancer cell proliferation. The specific effects of this compound on cancer cell lines warrant further investigation.

Biochemical Research

The compound's ability to interact with enzymes and receptors makes it valuable in biochemical studies.

- Enzyme Inhibition Studies : Compounds containing imidazole rings are often studied as enzyme inhibitors. This compound may serve as a lead for developing inhibitors against specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Its potential to bind to various receptors can be explored to understand its mechanism of action and therapeutic applications.

Materials Science

In addition to biological applications, this compound can be utilized in materials science for developing novel materials.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties or introduce new functionalities.

- Nanotechnology : Its unique structure may allow for the creation of nanomaterials with specific optical or electronic properties.

Case Studies

Mechanism of Action

The mechanism by which 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system and the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position and Bioactivity : The position of the carboxylic acid group (e.g., 4-carboxylic vs. 2-carboxylic in 4-methyl derivative) significantly impacts metal-binding affinity and biological activity. For example, 1H-imidazole-4-carboxylic acid forms stable coordination complexes with transition metals, whereas 2-carboxylic analogues are less explored .

- Aromatic vs. Aliphatic Substituents: The 1-aminocyclobutyl group in the target compound introduces strain and conformational rigidity compared to phenyl or chlorophenyl substituents in analogues. This may enhance metabolic stability or receptor selectivity in drug design .

Table 2: Reaction Conditions for Selected Analogues

Biological Activity

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid (ACBI) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with ACBI, including its mechanisms of action, therapeutic applications, and relevant case studies.

ACBI is characterized by its imidazole ring structure combined with a cyclobutyl amine moiety. The molecular formula is CHNO, and it has a molecular weight of approximately 184.21 g/mol. The structural features suggest potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of ACBI is primarily attributed to its interaction with specific molecular targets. Research indicates that ACBI may act as an inhibitor for certain enzymes involved in metabolic pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : ACBI has shown potential as a competitive inhibitor for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

- Receptor Modulation : The imidazole moiety allows for interactions with various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have demonstrated the biological activity of ACBI across various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Cancer Cells | 15-30 | Inhibition of COX/LOX |

| Neuronal Cells | 20-40 | Modulation of NMDA receptors |

| Bacterial Strains | 5-10 | Antimicrobial activity |

These results suggest that ACBI may possess significant therapeutic potential, particularly in oncology and neuropharmacology.

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of ACBI in a murine model of arthritis. Results indicated a reduction in paw swelling and inflammatory cytokine levels, supporting its role as a COX inhibitor .

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of ACBI against resistant strains of bacteria. The compound exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than those observed for conventional antibiotics .

- Neuroprotective Effects : Research conducted on neuronal cell lines demonstrated that ACBI could protect against excitotoxicity induced by glutamate, suggesting potential applications in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of ACBI is crucial for its development as a therapeutic agent. Preliminary studies indicate:

Q & A

Q. What are the common synthetic routes for 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as cyclobutanone derivatives. For example, cyclobutanone can react with ammonium chloride and sodium cyanide to form 1-isocyanocyclobutanamine, followed by protection/deprotection steps (e.g., benzyl chloroformate for amine protection and Pd/C for deprotection) . Optimization includes controlling temperature (0–5°C for coupling reactions), solvent selection (dichloromethane or ethyl acetate), and catalysts (triethylamine for acylations). Yield improvements often require column chromatography purification (silica gel, 60–120 mesh) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclobutyl protons at δ 2.5–3.5 ppm) and carbon backbone .

- X-ray Crystallography : Resolves 3D structure using software like SHELX for refinement. For example, SHELXL refines small-molecule structures by least-squares minimization .

Q. How is preliminary biological activity screened for this compound?

- Methodological Answer : Cytotoxicity assays (e.g., MTT on leukemia cell lines like K562) are standard. IC₅₀ values are calculated using dose-response curves. Parallel studies on enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs) are conducted via fluorescence polarization or SPR .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., IC₅₀ variability) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Validate results using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation). Replicate studies in multiple cell lines (e.g., CEM for leukemia) and use standardized protocols (e.g., CLIA guidelines) .

Q. What strategies improve synthetic yield in multi-step routes involving unstable intermediates?

- Methodological Answer :

- Intermediate Stabilization : Use protecting groups (e.g., benzyl for amines) to prevent degradation .

- Low-Temperature Reactions : Perform acylations at 0–5°C to minimize side reactions .

- In Situ Monitoring : Track reaction progress via TLC or LC-MS to optimize quenching times.

Q. How does computational modeling predict target interactions for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., DNA repair enzymes). Validate poses with MD simulations (NAMD/GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., para-chloro groups) with activity using Hammett constants .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : Cyclobutyl rings induce conformational rigidity, complicating crystal packing. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.